Home > Products > Screening Compounds P116321 > KRAS G12C inhibitor 30
KRAS G12C inhibitor 30 -

KRAS G12C inhibitor 30

Catalog Number: EVT-12545930
CAS Number:
Molecular Formula: C25H22ClFN6O3
Molecular Weight: 508.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound KRAS G12C inhibitor 30 is part of a new class of targeted therapies designed to inhibit the oncogenic activity of the KRAS G12C mutant protein, which is implicated in various cancers, particularly non-small cell lung cancer. The development of these inhibitors has been a significant advancement in cancer therapeutics, as KRAS mutations have long been considered "undruggable." This particular inhibitor is designed to covalently bind to the mutant form of KRAS, stabilizing it in an inactive state and preventing downstream signaling that promotes tumor growth.

Source and Classification

KRAS G12C inhibitors such as KRAS G12C inhibitor 30 are classified as irreversible covalent inhibitors. They specifically target the cysteine residue at position 12 of the KRAS protein, which is mutated in the G12C variant. The discovery and development of these inhibitors have been facilitated by advancements in structure-based drug design and high-throughput screening methods. Notable examples include sotorasib (AMG 510) and adagrasib (MRTX849), which have shown promising results in clinical trials for treating KRAS G12C-mutant cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 30 typically involves several key steps:

  1. Design and Screening: Initial compounds are designed using structure-based drug design techniques, focusing on the binding interactions with the switch II pocket of the KRAS protein.
  2. Chemical Synthesis: The compound is synthesized through organic chemistry methods, often involving multi-step reactions to form the desired quinazoline or similar core structures that can interact with cysteine-12.
  3. Optimization: Following initial synthesis, compounds undergo optimization to enhance their potency and selectivity. This may involve modifying substituents on the core structure to improve binding affinity and pharmacokinetic properties .
Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 30 features a core scaffold that allows for covalent binding to the cysteine residue at position 12 of the KRAS protein. The compound typically includes:

  • A quinazoline core, which occupies the switch II pocket.
  • An acrylamide moiety, which facilitates covalent bonding with cysteine-12.
  • Various substituents that enhance binding affinity and specificity.

Data from structural studies indicate that these inhibitors stabilize the GDP-bound form of KRAS, preventing its activation by guanine nucleotide exchange factors .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving KRAS G12C inhibitor 30 is its covalent modification of the cysteine-12 residue on KRAS G12C. This process can be summarized as follows:

  1. Binding: The inhibitor binds selectively to the GDP-bound form of KRAS G12C.
  2. Covalent Bond Formation: A nucleophilic attack occurs between the thiol group of cysteine-12 and the electrophilic carbon in the acrylamide moiety, forming a stable thioether bond.
  3. Conformational Stabilization: This covalent bond locks KRAS in an inactive conformation, effectively inhibiting its downstream signaling pathways .
Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 30 involves several steps:

  1. Target Binding: The inhibitor preferentially binds to the inactive GDP-bound state of KRAS G12C.
  2. Inhibition of Activation: By forming a covalent bond with cysteine-12, it prevents nucleotide exchange (the conversion from GDP to GTP), which is necessary for activating KRAS.
  3. Signal Disruption: This inhibition disrupts downstream signaling pathways that lead to cell proliferation, thereby exerting an antitumor effect .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of KRAS G12C inhibitor 30 are crucial for its efficacy as a therapeutic agent:

  • Molecular Weight: Typically around 400-500 g/mol, depending on specific modifications.
  • Solubility: Solubility in aqueous solutions is essential for bioavailability; modifications may be made to enhance this property.
  • Stability: The compound must maintain stability under physiological conditions to ensure effective delivery and action within tumor cells.

Analyses such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability .

Applications

Scientific Uses

The primary application of KRAS G12C inhibitor 30 lies in its therapeutic use against cancers harboring KRAS G12C mutations, particularly non-small cell lung cancer. Clinical trials have demonstrated its potential effectiveness in reducing tumor size and improving patient outcomes.

Additionally, ongoing research aims to explore combination therapies that pair these inhibitors with other treatments, such as immune checkpoint inhibitors or targeted therapies against downstream effectors in the KRAS signaling pathway . This approach seeks to overcome resistance mechanisms that may arise during treatment.

Properties

Product Name

KRAS G12C inhibitor 30

IUPAC Name

N-[3-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide

Molecular Formula

C25H22ClFN6O3

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-7-4-8-16(13-15)31-11-6-12-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)9-5-10-19(17)27/h3-5,7-10,13H,1,6,11-12,14H2,2H3,(H,28,34)

InChI Key

FYTIAUJXQNHTOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=CC(=C5)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.